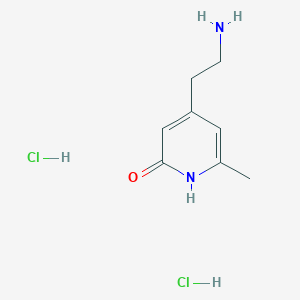

4-(2-氨基乙基)-6-甲基-1H-吡啶-2-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines, such as 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity.Molecular Structure Analysis

The molecular structures of derivatives related to 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures.Chemical Reactions Analysis

Chemical reactions involving 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride derivatives are key to understanding their reactivity and functional capabilities.Physical And Chemical Properties Analysis

The physical properties of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications.科学研究应用

- Details : AEBSF’s reactivity allows controlled modifications of silk fibroin, impacting its mechanical properties, biocompatibility, and drug delivery potential .

- Details : Researchers utilize AEBSF to synthesize polymers through polycondensation processes. Its functional groups participate in forming covalent bonds between monomers, leading to polymerization .

- Details : S1P activates sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis. By inhibiting S1P, researchers gain insights into cholesterol regulatory genes and lipid metabolism .

Chemical Modification of Silk Fibroin

Polycondensation Reactions

Inhibition of Site-1-Protease (S1P)

作用机制

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to target carbonic anhydrase 2 in humans .

Mode of Action

It’s structurally similar compound, aebsf, is known to covalently modify the hydroxyl of serine residues, causing an additional 1830354 Da to be added to each modified residue .

Biochemical Pathways

It is an organic chemical of the catecholamine and phenethylamine families .

Pharmacokinetics

Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It’s structurally similar compound, aebsf, is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Action Environment

Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

安全和危害

属性

IUPAC Name |

4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-9)5-8(11)10-6;;/h4-5H,2-3,9H2,1H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNBGMRXFDWBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2477921.png)

![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2477932.png)

![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)